N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indole Synthesis and Classification
Indoles form the backbone of many alkaloids and pharmaceutical compounds, with organic chemists dedicating considerable effort to develop new synthesis methods. The classification of indole syntheses provides a foundation for understanding how derivatives, potentially including N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide, are synthesized. This classification encompasses strategies based on the formation of bonds in the indole ring, highlighting the diversity and complexity of approaches used in creating indole-based compounds (Taber & Tirunahari, 2011).
Advances in Indole Functionalization
Research on indole functionalization, particularly at the C2 position via umpolung (polarity inversion), demonstrates the innovative approaches to modifying indole's electronic properties. These methodologies enable the synthesis of indole derivatives with significant potential in synthetic and pharmaceutical chemistry, suggesting possible pathways for modifying this compound (Deka, Deb, & Baruah, 2020).
Antimicrobial Activity of Indole Derivatives
The broad range of biological activities exhibited by indole derivatives, including antimicrobial properties, underscores their importance in medicinal chemistry. Indole and its derivatives have been shown to possess anti-inflammatory, analgesic, antimicrobial, and anticancer activities among others, indicating the therapeutic potential of these compounds. This suggests that this compound could be explored for similar biological activities (Kaur et al., 2019).
Indole Derivatives in Cancer Theranostics
The use of indole derivatives in cancer theranostics, particularly through the incorporation into nanoparticles for enhanced diagnosis and treatment, highlights the versatility of indole-based compounds in biomedical applications. This includes their use in imaging, drug delivery, and therapy, suggesting a potential area of application for this compound in cancer research (Wang et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide involves its interaction with its targets, leading to a series of biochemical reactions . The compound may bind to its target, altering its function and triggering downstream effects .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-11-16(8-4-1-5-9-16)19-15(20)14-10-12-6-2-3-7-13(12)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEHDPINOTZSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.